1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxypyridine and an oxolan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the ring is functionalized to introduce the desired substituents.
Introduction of the Methoxypyridine Group: This step involves the reaction of the piperazine intermediate with 2-methoxypyridine under controlled conditions, often using a coupling reagent.
Attachment of the Oxolan-3-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with an oxolan-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The piperazine ring can be reduced under specific conditions to form a more saturated compound.
Substitution: The methoxypyridine and oxolan-3-ylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of more saturated piperazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxypyridin-4-yl)piperazine: Lacks the oxolan-3-ylmethyl group.
4-[(Oxolan-3-yl)methyl]piperazin-2-one: Lacks the methoxypyridine group.
1-(2-Hydroxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(oxolan-3-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-20-14-8-13(2-4-16-14)18-6-5-17(10-15(18)19)9-12-3-7-21-11-12/h2,4,8,12H,3,5-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCTIOYLYRPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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